Cas no 2098013-40-0 (1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile)

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic organic compound featuring a fused imidazo[1,2-b]pyrazole core with a nitrile functional group at the 7-position. Its structural framework makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. The compound's rigid bicyclic system and electron-withdrawing nitrile group enhance its reactivity in nucleophilic substitution and cycloaddition reactions. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. This compound is particularly useful in medicinal chemistry for designing kinase inhibitors and other therapeutic agents due to its ability to modulate molecular interactions.
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile structure
2098013-40-0 structure
Product Name:1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
CAS No:2098013-40-0
MF:C8H8N4
MW:160.17592048645
CID:5727432
PubChem ID:121215165
Update Time:2025-10-05

1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • AKOS026725749
    • 1,6-dimethylimidazo[1,2-b]pyrazole-7-carbonitrile
    • 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
    • 2098013-40-0
    • F2198-8051
    • 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile, 1,6-dimethyl-
    • Inchi: 1S/C8H8N4/c1-6-7(5-9)8-11(2)3-4-12(8)10-6/h3-4H,1-2H3
    • InChI Key: UUKHMIXUGLTNAQ-UHFFFAOYSA-N
    • SMILES: N12C=CN(C)C1=C(C#N)C(C)=N2

Computed Properties

  • Exact Mass: 160.074896272g/mol
  • Monoisotopic Mass: 160.074896272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 46Ų

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Predicted)
  • pka: 1.73±0.40(Predicted)

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Additional information on 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2098013-40-0): A Versatile Heterocyclic Compound for Pharmaceutical Research

In the rapidly evolving field of medicinal chemistry, 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2098013-40-0) has emerged as a promising heterocyclic scaffold with significant potential in drug discovery. This imidazo[1,2-b]pyrazole derivative belongs to an important class of nitrogen-containing heterocycles that have attracted considerable attention from researchers worldwide due to their diverse biological activities and structural versatility.

The molecular structure of 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile features a fused bicyclic system containing both imidazole and pyrazole rings, with strategically positioned methyl groups at the 1 and 6 positions and a cyano substituent at the 7 position. This unique arrangement contributes to its interesting physicochemical properties, including moderate lipophilicity and good stability under physiological conditions. The compound's molecular formula is C8H8N4, with a molecular weight of 160.18 g/mol.

Recent studies have highlighted the potential of imidazo[1,2-b]pyrazole derivatives as privileged structures in medicinal chemistry. Researchers are particularly interested in exploring their applications as kinase inhibitors, with several analogs showing promising activity against various disease targets. The presence of the carbonitrile group in 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile offers additional opportunities for structural modification and derivatization, making it a valuable building block for combinatorial chemistry approaches.

The synthesis of 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile typically involves multi-step procedures starting from commercially available pyrazole precursors. Modern synthetic approaches often employ microwave-assisted reactions or flow chemistry techniques to improve yields and reduce reaction times. The compound's purity is typically verified by HPLC analysis, with most commercial samples offering ≥95% purity suitable for research applications.

In pharmaceutical research, 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile serves as a key intermediate for the development of novel therapeutic agents. Its structural features make it particularly interesting for targeting protein-protein interactions, which represent a growing area in drug discovery for challenging disease targets. Recent publications have demonstrated its utility in creating selective inhibitors for various enzymes involved in inflammatory pathways.

The compound's stability profile has been extensively studied, showing good resistance to hydrolysis under neutral and slightly acidic conditions. Storage recommendations typically suggest keeping the material in a cool, dry place (2-8°C) under inert atmosphere for long-term preservation. Proper handling includes standard laboratory precautions, with personal protective equipment recommended when working with the compound in powder form.

Analytical characterization of 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile employs various techniques including 1H NMR, 13C NMR, and mass spectrometry. The compound exhibits characteristic NMR signals that aid in structural confirmation, with the cyano group appearing as a distinctive singlet in the 13C spectrum around 110-120 ppm. These analytical methods ensure batch-to-batch consistency for research applications.

From a commercial perspective, the demand for imidazo[1,2-b]pyrazole derivatives has been steadily increasing, driven by growing interest in heterocyclic compounds for drug discovery. Several specialty chemical suppliers now offer 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. Current market trends indicate particular interest from pharmaceutical companies working on inflammation and oncology targets.

Recent advances in computational chemistry have enabled better understanding of the molecular interactions of 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile with biological targets. Molecular docking studies suggest potential binding modes with various enzyme active sites, providing valuable insights for structure-activity relationship (SAR) optimization. These computational approaches, combined with experimental data, accelerate the development of more potent analogs.

The environmental and safety profile of 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has been evaluated according to standard protocols. While comprehensive toxicological data may be limited for this specific compound, structural analogs generally show favorable safety profiles at concentrations used in research settings. Proper waste disposal methods should follow institutional guidelines for organic compounds.

Looking to the future, research directions for 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile include exploration of its photophysical properties for potential applications in materials science, as well as continued investigation of its pharmacological potential. The compound's versatility makes it a valuable tool for interdisciplinary research bridging chemistry, biology, and materials science.

For researchers interested in working with 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, it's important to consult recent literature for the latest synthetic protocols and biological findings. The scientific community continues to uncover new applications for this interesting heterocyclic system, making it a compound worth watching in the coming years as new discoveries emerge.

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